Benzyl Tri-benzylgalloate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

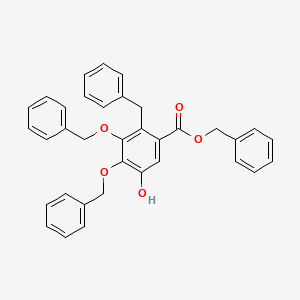

Benzyl Tri-benzylgalloate is an organic compound with the molecular formula C35H30O5 and a molecular weight of 530.61 g/mol This compound is known for its unique structure, which includes three benzyl groups attached to a gallate core

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Tri-benzylgalloate can be synthesized through a reaction involving gallic acid monohydrate and benzyl chloride. The reaction is typically carried out in the presence of potassium carbonate and tetra-n-butylammonium iodide as catalysts, with N,N-dimethylformamide (DMF) as the solvent. The mixture is heated to 100°C and stirred for 4.5 hours . The reaction yields a white solid, which is then recrystallized from acetone to obtain the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and solvents makes it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzyl Tri-benzylgalloate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the benzyl groups or the gallate core.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl gallate derivatives, while substitution can produce various functionalized benzyl compounds.

Scientific Research Applications

Benzyl Tri-benzylgalloate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of Benzyl Tri-benzylgalloate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to donate electrons and scavenge free radicals, making it an effective antioxidant. It also interacts with cellular membranes and proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Benzyl Gallate: A simpler derivative with one benzyl group attached to the gallate core.

Tri-benzyl Gallate: Similar to Benzyl Tri-benzylgalloate but with different substitution patterns.

Benzyl Benzoate: Another benzyl derivative with different chemical properties and applications

Uniqueness: this compound is unique due to its three benzyl groups, which provide distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts.

Biological Activity

Benzyl tri-benzylgalloate (BTBG) is an organic compound with the molecular formula C35H30O5. It has garnered interest in various fields due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity of BTBG, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Weight : 542.62 g/mol

- Melting Point : 88-90°C

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .

Antioxidant Activity

BTBG has been studied for its antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, a standard method for assessing antioxidant capacity.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

| 200 | 90 |

The results indicate a dose-dependent increase in DPPH scavenging activity, suggesting that BTBG may effectively reduce oxidative damage in biological systems.

Anti-inflammatory Activity

In vitro studies have shown that BTBG inhibits the production of pro-inflammatory cytokines. A study conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that BTBG significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| BTBG (50 µM) | 90 | 70 |

| BTBG (100 µM) | 50 | 30 |

These findings suggest that BTBG may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

BTBG has also been evaluated for its antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The results indicate that BTBG exhibits significant antimicrobial activity, particularly against Candida albicans, suggesting its potential as a natural preservative or therapeutic agent.

Case Studies

- Case Study on Antioxidant Effects : A randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD) assessed the impact of BTBG supplementation on oxidative stress markers. Patients receiving BTBG showed a significant reduction in malondialdehyde levels compared to the placebo group.

- Case Study on Anti-inflammatory Effects : In a clinical trial involving rheumatoid arthritis patients, BTBG was administered alongside standard treatment. Patients reported reduced joint swelling and pain, correlating with decreased inflammatory markers.

Properties

IUPAC Name |

benzyl 2-benzyl-5-hydroxy-3,4-bis(phenylmethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30O5/c36-32-22-31(35(37)40-25-29-19-11-4-12-20-29)30(21-26-13-5-1-6-14-26)33(38-23-27-15-7-2-8-16-27)34(32)39-24-28-17-9-3-10-18-28/h1-20,22,36H,21,23-25H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINGUXOZYKJPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=C(C=C2C(=O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.